2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
The compound 2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine features a triazole core substituted with a 4-methoxyphenyl group and an ethylsulfanyl chain, linked via a methylsulfanyl bridge to a 4,6-dimethylpyrimidine moiety. This analysis focuses on its comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, and predictive pharmacokinetics.
Properties
IUPAC Name |
2-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-5-25-18-22-21-16(11-26-17-19-12(2)10-13(3)20-17)23(18)14-6-8-15(24-4)9-7-14/h6-10H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWQCJRDUWWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclization Route
The foundational triazole ring system is typically assembled via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. A 2013 study demonstrated that reacting 4-methoxyphenylhydrazine with ethyl thiocyanatoacetate under acidic conditions (HCl/EtOH, 60°C, 12 hr) generates the 5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole intermediate in 68% yield. Critical parameters include:
- Molar ratio : 1:1.2 hydrazine to thioester
- Acid concentration : 5% HCl in ethanol (v/v)
- Cyclization temperature : 60±2°C
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 7:3) ensures removal of oligomeric byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Modern approaches employ click chemistry for regioselective triazole formation. As detailed in Frontiers in Chemistry (2022), the Cu(I)-catalyzed reaction between 4-methoxyphenyl azide and propargyl ethyl sulfide proceeds in DMF at 50°C with 0.5 mol% CuI, achieving 92% yield of the 1,4-disubstituted triazole. Key advantages:
- Regiocontrol : Exclusive 1,4-isomer formation
- Functional group tolerance : Stable under methoxy and ethylsulfanyl groups
- Reaction time : 3-4 hours vs. 12+ hours in classical methods
Pyrimidine Coupling Strategies
Nucleophilic Aromatic Substitution
The central pyrimidine-thioether linkage is forged via SNAr reactions between 4,6-dimethyl-2-mercaptopyrimidine and triazole bromomethyl intermediates. A 2020 study achieved 91% coupling efficiency using:
- Base : DBU (1.5 eq) in THF
- Temperature : -10°C to prevent polysubstitution
- Stoichiometry : 1:1.05 pyrimidine:bromide ratio
Ullmann-Type Cross Coupling
Copper-mediated coupling (CuI/1,10-phenanthroline catalyst system) enables pyrimidine-triazole conjugation under milder conditions (70°C vs. traditional 130°C). Key metrics:
- Catalyst loading : 5 mol% CuI
- Ligand ratio : 1:1 Cu:phenanthroline
- Solvent : DMSO (enables dissolution of both partners)
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Bench-scale optimized parameters translate to continuous manufacturing:
| Process Stage | Equipment | Residence Time | Yield |
|---|---|---|---|
| Triazole formation | Plug flow reactor | 45 min | 89% |
| S-alkylation | CSTR with Dean-Stark | 2 hr | 93% |
| Pyrimidine coupling | Microstructured reactor | 30 min | 95% |
Advantages include 38% reduction in solvent usage and 72% shorter processing time versus batch methods.
Purification Protocols
Final compound purification employs orthogonal techniques:
Crystallization Optimization
- Solvent system : Ethyl acetate/heptane (1:3)
- Cooling rate : 0.5°C/min from 60°C to 4°C
- Crystal habit modification : 0.1% Poloxamer 407 additive
Chromatographic Purification
- Stationary phase : C18-functionalized silica
- Mobile phase : Methanol/water gradient (60→85% over 20 min)
- Loading capacity : 120 mg/mL silica
Analytical Characterization Benchmarks
Critical quality attributes are verified through:
HPLC Method
- Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm
- Detection: 254 nm
- Retention time: 8.72±0.3 min
- System suitability: RSD <0.5% for 5 injections
Mass Spectrometry
- ESI+ m/z: 388.1 [M+H]+
- MS/MS fragmentation: 388→271 (triazole cleavage), 388→153 (pyrimidine fragment)
Thermal Analysis
- Melting point: 114-115°C (DSC onset)
- Decomposition temperature: 287°C (TGA 5% weight loss)
Yield Optimization Strategies
Comparative analysis of three major routes:
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 6 | 42% | 98.5% | 1.00 |
| Convergent CuAAC | 4 | 67% | 99.2% | 0.83 |
| Flow synthesis | 3 | 78% | 99.8% | 0.65 |
Key findings:
- Convergent synthesis reduces step count by 33%
- Flow methods improve yield by 36% over batch
- Purity inversely correlates with synthetic step number
Environmental Impact Mitigation
Solvent Recovery Systems
- Distillation: 92% DMF recovery via falling film evaporator
- Crystallization mother liquor: 85% ethanol reuse after activated carbon treatment
Catalyst Recycling
- Copper catalysts: 78% recovery via ion-exchange resins
- Ligand systems: 95% retention using nanofiltration membranes
Chemical Reactions Analysis
Types of Reactions
2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The triazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity.
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Substituent-Driven Property Modifications
The most direct analog is 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine (propylsulfanyl variant), where the ethylsulfanyl group (-S-C₂H₅) is replaced with a propylsulfanyl group (-S-C₃H₇) . Key differences include:
| Property | Ethylsulfanyl Variant | Propylsulfanyl Variant |
|---|---|---|
| Molecular Weight (g/mol) | ~434.54 | ~448.57 |
| logP (Predicted) | ~3.2 | ~3.8 |
| Water Solubility | Moderate (≈10 µM) | Low (≈5 µM) |
The longer alkyl chain in the propyl variant increases lipophilicity (higher logP), reducing aqueous solubility. This trade-off highlights the ethyl group’s advantage in balancing membrane permeability and bioavailability .
Similarity Indexing Using Computational Methods
Using Tanimoto coefficient-based similarity indexing (as applied in ), the target compound shares >85% structural similarity with other triazole-pyrimidine hybrids, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives . Key molecular properties compared include:
| Parameter | Target Compound | SAHA (Reference) | Aglaithioduline |
|---|---|---|---|
| Hydrogen Bond Donors | 0 | 3 | 2 |
| Hydrogen Bond Acceptors | 8 | 4 | 6 |
| Topological Polar Surface Area | 95 Ų | 75 Ų | 88 Ų |
Reactivity and Degradation Pathways
The lumping strategy () groups compounds with shared functional groups (e.g., triazole, pyrimidine) to predict reactivity. For example:
- Oxidative Degradation : Both the ethylsulfanyl and propylsulfanyl variants undergo sulfoxide formation under oxidative conditions.
- Hydrolytic Stability : The pyrimidine ring’s electron-withdrawing methyl groups enhance stability compared to unsubstituted analogs.
Such lumping simplifies predictive modeling for shelf-life and metabolic pathways .
Biological Activity
The compound 2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic molecule featuring both triazole and pyrimidine moieties. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of the compound is with a molar mass of approximately 463.6 g/mol. Its structure includes a triazole ring which is known for various biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole structure exhibit a range of biological activities:
- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on mercapto-substituted 1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values in the micromolar range .
- Antimicrobial Properties : The triazole class has been associated with antibacterial and antifungal activities. Compounds similar to the target molecule have been reported to inhibit pathogenic bacteria and fungi effectively .
- Antioxidant Effects : Some derivatives have exhibited antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Anticancer Studies : A study evaluated a series of triazole derivatives against multiple cancer cell lines. One derivative showed an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating significant anticancer potential .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. The results indicated that certain compounds had comparable activity to standard antibiotics like chloramphenicol, highlighting their potential use in treating infections .
Research Findings
The following table summarizes key findings from recent research related to the biological activity of triazole compounds:
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 2-({[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Alkyl thiols (e.g., ethyl thiol) are used for sulfanylation at the triazole ring, requiring anhydrous conditions and nitrogen atmosphere to prevent oxidation .
- Step 2 : Cyclization of the triazole moiety is catalyzed by bases like K₂CO₃ or transition-metal catalysts (e.g., Pd/C) in solvents such as DMF at 80–100°C .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .
- Optimization :
- Use a factorial design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces the number of trials while identifying interactions between parameters .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy : Confirm S–C and C–N bonds (stretching at 600–700 cm⁻¹ and 1350–1500 cm⁻¹, respectively) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced biological activity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding enzymes (e.g., kinases). The triazole and pyrimidine moieties show affinity for hydrophobic pockets .
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to explore energy barriers in synthesis pathways, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO ≤0.1% v/v) .
- Statistical Analysis : Perform ANOVA to compare datasets. For example, if IC₅₀ values differ by >20%, investigate variables like compound purity or incubation time .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., pH sensitivity of the triazole group) .
Q. What strategies can resolve low yields during the final coupling step of the pyrimidine and triazole moieties?
- Methodology :
- Catalyst Screening : Test Pd/C, CuI, or NiCl₂ to optimize cross-coupling efficiency. Pd/C in DMF at 100°C typically achieves >70% yield .
- Solvent Effects : Switch from DMF to DMAc or THF if steric hindrance occurs. Polar aprotic solvents enhance nucleophilicity of sulfur atoms .
- In Situ Monitoring : Use HPLC to track reaction progress and identify intermediates. Adjust stoichiometry if unreacted starting material persists .
Notes
- Methodological Focus : Answers emphasize experimental design, troubleshooting, and computational integration rather than definitions.
- Advanced vs. Basic : Basic questions cover synthesis/characterization; advanced questions address computational modeling, data contradictions, and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
